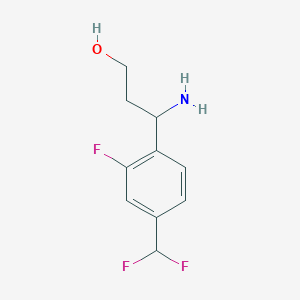

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol

Description

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is a β-amino alcohol derivative characterized by a propan-1-ol backbone with an amino group at the 3-position and a substituted phenyl ring at the same carbon. The phenyl ring features a difluoromethyl (-CF₂H) group at the 4-position and a fluorine atom at the 2-position. This unique substitution pattern confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry, particularly for applications requiring metabolic stability and targeted binding interactions .

Properties

Molecular Formula |

C10H12F3NO |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol |

InChI |

InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2 |

InChI Key |

FKVOFDQJVSCRNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Reduction

- Starting Material: 4-(difluoromethyl)-2-fluorobenzaldehyde is commercially available or synthesized via selective fluorination methods.

- Reduction Step: The aldehyde is reduced to the corresponding alcohol using selective reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or toluene. The reaction is typically conducted at low temperatures (0°C to 30°C) to avoid side reactions and preserve the fluorinated groups.

Amination and Chain Extension

- The amino group is introduced at the 3-position of the propanol chain through nucleophilic substitution or reductive amination techniques.

- Reductive amination can be performed by reacting the intermediate alcohol with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- The reaction conditions are optimized to maintain the integrity of the difluoromethyl and fluorophenyl groups.

Use of Reducing Agents and Solvents

- Preferred reducing agents include diisobutylaluminum hydride (DIBAL-H) , lithium borohydride, and sodium borohydride, chosen for their selectivity in reducing esters or aldehydes without affecting fluorinated moieties.

- Solvents such as toluene, tetrahydrofuran (THF), dichloromethane, and hexane are commonly used, with toluene and THF being preferred for their ability to dissolve both organic substrates and reagents effectively.

- Temperature control is critical, with reactions often performed between -30°C and 50°C to optimize yield and selectivity.

Purification Techniques

- The product is isolated by quenching the reaction mixture at low temperatures (-15°C to 0°C), followed by extraction using aqueous and organic solvents.

- Purification is achieved through recrystallization, chromatography, or distillation, depending on the scale and purity requirements.

- Acid-base extraction may be used to isolate the amino alcohol as a pharmaceutically acceptable acid addition salt.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Time (hours) | Notes |

|---|---|---|---|---|---|

| Reduction of aldehyde | Sodium borohydride, LiAlH4, or DIBAL-H | THF, toluene | 0°C to 30°C | 2–5 | Selective reduction preserving fluorines |

| Amination (Reductive amination) | Ammonia or amine + NaBH3CN or catalytic hydrogenation | Methanol, ethanol, THF/water | 0°C to 50°C | 2–24 | Control of stereochemistry possible |

| Quenching and extraction | Aqueous acid/base | Water, organic solvents | -15°C to 0°C | 0.5–1 | Isolation of amino alcohol |

| Purification | Recrystallization, chromatography | Various | Ambient | Variable | Ensures high purity |

Research Findings and Optimization Insights

- The presence of fluorinated groups (difluoromethyl and fluorophenyl) enhances the compound's stability and influences reactivity, necessitating mild reaction conditions to avoid defluorination or side reactions.

- Use of methanesulfonic acid or trifluoroacetic acid as additives or in salt formation steps improves product crystallinity and stability.

- The choice of reducing agent is critical; for example, diisobutylaluminum hydride is preferred for selective ester reduction without affecting fluoromethylene groups.

- Enantioselective synthesis methods have been explored using chiral catalysts and ligands, such as phosphine-based ligands, to obtain optically active forms of the amino alcohol with high enantiomeric excess (up to 96–98% ee).

- Reaction times vary widely depending on scale and conditions but generally range from 2 to 24 hours for key steps.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

Substitution: Various halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that 3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol may exhibit significant biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development. Studies are ongoing to elucidate its mechanisms of action and therapeutic efficacy, particularly in the context of kinase inhibition, which could position it as a valuable compound in cancer therapy and other diseases involving dysregulated kinase activity.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to biological targets, essential for understanding its pharmacodynamics. Such studies help optimize its therapeutic efficacy and could lead to the development of new drugs targeting specific pathways implicated in disease processes.

Synthetic Applications

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the modification of the compound for specific applications. These synthetic routes can be tailored based on desired yields and purity levels, making the compound versatile for further chemical transformations.

Case Studies and Research Findings

Biological Activity Research

Recent studies have highlighted the potential of this compound as a therapeutic agent. For instance, investigations into its role as a kinase inhibitor have shown promising results, indicating that it may effectively modulate signaling pathways involved in cell proliferation and survival. Further research is needed to confirm these findings and explore additional therapeutic avenues.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group and fluorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Key Observations :

Functional Group Modifications

Key Observations :

- The propan-1-ol backbone in the target compound balances hydrophilicity (via -OH) and lipophilicity (via aromatic substituents), favoring oral bioavailability .

- Ester or acid derivatives (e.g., propanoate, propanoic acid) exhibit altered pharmacokinetics, such as prolonged half-life or renal clearance .

Stereochemical Considerations

Key Observations :

Biological Activity

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is a synthetic organic compound notable for its unique molecular structure, which includes an amino group, difluoromethyl, and fluorophenyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article provides an overview of its biological activity, including relevant research findings and potential therapeutic applications.

- Molecular Formula : C10H12F3NO

- Molecular Weight : 219.20 g/mol

- Boiling Point : Approximately 324.5 °C

- Density : 1.268 g/cm³

- pKa : 14.82

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key factors:

- Enzyme Inhibition : The presence of the amino group enables interactions with various enzymes and proteins, potentially modulating their activity. Fluorinated compounds are known to enhance binding affinity due to their unique electronic properties.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that are critical in various physiological processes.

Research indicates that fluorinated compounds often exhibit enhanced pharmacological properties, making them candidates for drug development in areas such as oncology and neurology .

In Vitro Studies

Recent studies have focused on the interactions of this compound with target proteins and enzymes:

- Amyloid Beta (Aβ) Inhibition : Similar fluorinated compounds have shown promise in inhibiting Aβ fibrillogenesis, a key factor in Alzheimer's disease. The incorporation of fluorine enhances the ability of these compounds to prevent aggregation .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Difluoromethyl)-2-fluoroaniline | CHFN | Contains difluoromethyl and amino groups |

| (R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol | CHFNO | Similar fluorinated structure; potential medicinal uses |

| 4-Fluoro-N,N-dimethylbenzamine | CHFN | Lacks difluoromethyl but shares fluorine substitution |

The combination of an amino group with both difluoromethyl and fluorophenyl functionalities in this compound may enhance its bioactivity compared to these similar compounds.

Potential Therapeutic Applications

The ongoing research into the therapeutic applications of this compound highlights its potential use in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.